molecular formula C8H14O2 B2537420 (6,6-Dimethyl-2,5-dihydropyran-3-yl)methanol CAS No. 2306270-04-0

(6,6-Dimethyl-2,5-dihydropyran-3-yl)methanol

Cat. No. B2537420
CAS RN: 2306270-04-0
M. Wt: 142.198
InChI Key: HKNMDPNUUHCMGR-UHFFFAOYSA-N
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Description

“(6,6-Dimethyl-2,5-dihydropyran-3-yl)methanol” is a chemical compound with the molecular formula C8H14O2 and a molecular weight of 142.2 . It is also known by its synonyms, which include “2H-Pyran-3-methanol, 5,6-dihydro-6,6-dimethyl-” and "(6,6-Dimethyl-5,6-dihydro-2H-pyran-3-yl)methanol" .


Molecular Structure Analysis

The molecular structure of “this compound” is based on a pyran ring, which is a six-membered ring with five carbon atoms and one oxygen atom. The “6,6-dimethyl” indicates that there are two methyl groups attached to the sixth carbon of the pyran ring. The “2,5-dihydro” indicates that the pyran ring is partially saturated, with two double bonds reduced to single bonds. The “3-yl)methanol” indicates that there is a methanol group attached to the third carbon of the pyran ring .

Scientific Research Applications

New Alkaloids Discovery

Research on the methanol extract from stems of Conchocarpus gaudichaudianus led to the identification of new alkaloids alongside known compounds, demonstrating the role of methanol-based compounds in discovering new natural products with potential applications in medicinal chemistry (Cortez et al., 2009).

Cleaner Fuel Production

A novel synthesis route for methanol dehydration to dimethyl ether, a cleaner combustion fuel, was proposed. This study underlines the importance of methanol and its derivatives in developing sustainable energy sources (Cassone et al., 2017).

Catalysis in Oxidative Cyclization

Oxovanadium(V) complexes have been used to catalyze oxidative cyclization of alkenols, producing compounds like tetrahydropyran-3-ols, showcasing the utility of methanol derivatives in synthetic organic chemistry and catalysis (Dönges et al., 2014).

Stereoselective Synthesis of Natural Terpenes

The preparation of enantiomeric forms of alcohol related to "(6,6-Dimethyl-2,5-dihydropyran-3-yl)methanol" was explored for the stereoselective synthesis of natural terpenes, highlighting the compound's potential as a chiral building block in organic synthesis (Serra & De Simeis, 2018).

Novel Organic Compounds Oxidation Mechanisms

Studies on the oxidation mechanisms of organic compounds in the presence of radical cations of substituted pyrazin-di-N-oxydes offer insights into the chemical pathways that methanol and its derivatives can participate in, further expanding their application in chemical synthesis and industrial processes (Kulakovskaya et al., 2007).

Synthesis and Characterization of Chemical Compounds

Research into the synthesis and characterization of various chemical compounds, including those related to "this compound," showcases the compound's versatility in creating materials with potential applications in drug development, materials science, and catalysis (Hote & Lokhande, 2014).

properties

IUPAC Name

(6,6-dimethyl-2,5-dihydropyran-3-yl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O2/c1-8(2)4-3-7(5-9)6-10-8/h3,9H,4-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKNMDPNUUHCMGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC=C(CO1)CO)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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